molecular formula C23H22N4O4S2 B5343174 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5343174
M. Wt: 482.6 g/mol
InChI Key: JYHMQVDJADBLFC-WQRHYEAKSA-N
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Description

3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1260611-13-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. It is recognized as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) [Source] . The compound's structure, which incorporates a rhodanine-thiazolidinedione scaffold, is designed to interact with the ATP-binding pocket of the kinase, thereby blocking its activity [Source] . Aberrant signaling through FLT3, especially via internal tandem duplication (ITD) mutations, is a well-characterized driver in approximately 30% of Acute Myeloid Leukemia (AML) cases, making FLT3 a critical therapeutic target [Source] . Consequently, this reagent serves as a vital pharmacological tool for researchers investigating the pathogenesis of AML, validating FLT3 as a target, and studying mechanisms of resistance to kinase inhibitor therapy. It enables in vitro and in vivo experiments to elucidate signaling pathways downstream of FLT3 and to evaluate potential combination therapies. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific batch information on purity, identity, and concentration.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-14-5-2-8-26-20(14)25-19(24-12-15-6-3-9-30-15)17(21(26)28)11-18-22(29)27(23(32)33-18)13-16-7-4-10-31-16/h2,4-5,7-8,10-11,15,24H,3,6,9,12-13H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHMQVDJADBLFC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin ring and a furan moiety. This unique arrangement contributes to its potential biological activity. The molecular formula is C22H22N4O4S2C_{22}H_{22}N_4O_4S_2, with a molecular weight of 470.6 g/mol.

PropertyValue
Molecular Formula C22H22N4O4S2
Molecular Weight 470.6 g/mol
IUPAC Name (5E)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key OIRRHIGCUFNCCD-GZTJUZNOSA-N

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that similar thiazolidine derivatives showed antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for the most active compound was reported at 0.0040.004 to 0.03mg mL0.03\,\text{mg mL}, outperforming standard antibiotics like ampicillin and streptomycin by 10 to 50 times in efficacy against specific bacterial strains such as Enterobacter cloacae and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, the compound also displays antifungal activity. The MIC values for antifungal activity ranged from 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}, with Trichoderma viride being the most sensitive fungus tested .

The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes and disrupt cellular processes. Molecular docking studies suggest that it may interfere with bacterial cell wall synthesis and protein synthesis pathways, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the target molecule:

  • Antibacterial Efficacy : A study highlighted the efficacy of thiazolidine derivatives against multiple bacterial strains, indicating a broad spectrum of antimicrobial activity. The most potent derivatives had an MIC significantly lower than that of traditional antibiotics .
  • Antifungal Properties : Another investigation focused on the antifungal properties of similar compounds, confirming their effectiveness against various fungal pathogens .
  • Structure–Activity Relationship (SAR) : Research into the SAR revealed that modifications on the thiazolidine ring significantly influenced biological activity, suggesting potential pathways for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Cores

  • 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (): Key Difference: Replaces the 2-furylmethyl group on the thiazolidinone with an allyl group. Impact: Reduced aromaticity may decrease π-π stacking interactions, affecting binding to hydrophobic targets. Allyl groups can introduce reactivity (e.g., Michael addition) absent in the target compound .
  • 2-[(2-Furylmethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (): Key Difference: Substitutes tetrahydrofurfurylamino with a 4-methoxybenzyl group. Impact: The methoxybenzyl group increases lipophilicity (logP ~2.8 vs.

Analogues with Alternative Cores

  • 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (, Compound 10a): Core: Pyrazolo[3,4-d]pyrimidin-4-one. Key Difference: Lacks the pyrido[1,2-a]pyrimidin-4-one scaffold, instead incorporating a pyrazole ring. Activity: Demonstrates anti-inflammatory effects (IC₅₀ = 12 µM for COX-2 inhibition). The phenyl-thiazolidinone group may stabilize interactions with enzymatic pockets .
  • RK-019 ():

    • Core : Pyrido[1,2-a]pyrimidin-4-one with a dimethoxyphenyl group.
    • Key Difference : Functions as a pan-FGFR inhibitor (IC₅₀ < 10 nM). The dimethoxyphenyl and methylpyrazole substituents likely enhance kinase binding affinity compared to the target compound’s furyl-based groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound RK-019 ()
Molecular Weight (g/mol) 464.5 504.6 452.5
logP (Predicted) 1.5 2.8 3.1
Solubility (µg/mL) ~50 (aqueous) ~20 (aqueous) ~10 (aqueous)
Melting Point (°C) Not reported 228–255 (similar analogs) Not reported

Notes: The target compound’s tetrahydrofurfuryl group improves solubility over aromatic analogs, favoring oral bioavailability. However, its lower logP may limit cell membrane penetration compared to RK-019 .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including condensation of the pyrido[1,2-a]pyrimidin-4-one core with thiazolidinone derivatives. Key steps include:

  • Use of dimethyl sulfoxide (DMSO) or acetonitrile as solvents to stabilize intermediates .
  • Lewis acid/base catalysts (e.g., triethylamine) to facilitate imine formation and thiazolidinone ring closure .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Reaction temperatures (80–120°C) and reflux durations (12–24 hours) are critical for yield optimization .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm Z-configuration of the thiazolidinone methylidene group and substituent positions .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) stretching frequencies .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What initial biological activity screening methods are recommended?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) to identify potential therapeutic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Discrepancies often arise from substituent effects (e.g., benzyl vs. furylmethyl groups). Mitigation strategies include:

  • Comparative SAR studies : Systematically vary substituents (e.g., tetrahydrofuran vs. morpholine moieties) and correlate with activity .
  • Dose-response assays : Validate activity thresholds using standardized protocols to rule out false positives/negatives .
  • Molecular docking : Predict binding affinities to targets like DNA topoisomerases or proteasomes to explain mechanistic differences .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking (AutoDock/Vina) : Simulate binding modes with proteins (e.g., PARP-1, EGFR) using the compound’s 3D structure (optimized via DFT calculations) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How can reaction yields be improved for large-scale synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer for thiazolidinone condensation steps, reducing side products .
  • Catalyst screening : Test alternatives like ionic liquids or immobilized enzymes to optimize stereoselectivity .
  • In-line analytics : Use HPLC-MS to monitor intermediates in real time and adjust conditions dynamically .

Q. What strategies address stability issues in biological assays?

  • Accelerated degradation studies : Expose the compound to pH gradients (2–12), UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Metabolic stability assays : Use liver microsomes to predict CYP450-mediated degradation and guide structural modifications .

Q. How do structural analogs compare in terms of pharmacokinetic properties?

  • LogP calculations : Compare partition coefficients to assess blood-brain barrier penetration (e.g., analogs with tetrahydrofuran groups show lower LogP than benzyl derivatives) .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions, critical for dose optimization .
  • In silico ADMET prediction : Tools like SwissADME estimate absorption, toxicity, and half-life differences between analogs .

Methodological Notes

  • Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Experimental design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, catalyst load) .

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